molecular formula C23H22F3N3OS B460671 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine CAS No. 626221-75-8

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine

Cat. No.: B460671
CAS No.: 626221-75-8
M. Wt: 445.5g/mol
InChI Key: HDDQWELEEGSKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7500^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the core structure: This step involves the cyclization of precursor molecules under specific conditions to form the tricyclic core.

    Introduction of functional groups: Functional groups such as the amino, trifluoromethyl, and isoquinolinyl groups are introduced through various chemical reactions, including nucleophilic substitution and electrophilic addition.

    Industrial production methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common reagents and conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

    Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with modified functional groups and altered chemical properties.

Scientific Research Applications

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine can be compared with other similar compounds, such as:

The uniqueness of 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[750

Properties

IUPAC Name

[6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3OS/c24-23(25,26)18-15-8-2-1-3-9-16(15)28-21-17(18)19(27)20(31-21)22(30)29-11-10-13-6-4-5-7-14(13)12-29/h4-7H,1-3,8-12,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQWELEEGSKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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